3-Hydroxy-5-methylphenyl benzoate

Description

Chemical Structure and Core Substructural Elements

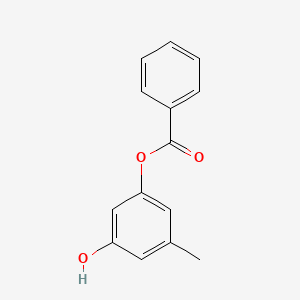

3-Hydroxy-5-methylphenyl benzoate (B1203000) is an aromatic ester with the chemical formula C₁₄H₁₂O₃. chemcd.comchemcd.com It possesses a molecular weight of approximately 228.246 g/mol . chemcd.comchemcd.com The structure of this compound is defined by the covalent linkage of two primary substructural units through an ester functional group.

The first core element is a derivative of phenol (B47542), specifically 3-methylphenol (also known as m-cresol), which is substituted with a hydroxyl (-OH) group and a methyl (-CH₃) group on the aromatic ring. The second element is a benzoate group (C₆H₅CO-), derived from benzoic acid. These two fragments are connected via an ester bond, where the oxygen atom of the phenol's hydroxyl group is acylated by the benzoyl group. Its formal IUPAC name is benzoic acid 3-hydroxy-5-methylphenyl ester. chemcd.comchemcd.com

Detailed molecular identifiers and properties are summarized in the table below.

Table 1: Chemical Properties and Identifiers for 3-Hydroxy-5-methylphenyl Benzoate

| Property | Value |

|---|---|

| CAS Number | 848130-90-5 chemcd.comchemicalbook.com |

| Molecular Formula | C₁₄H₁₂O₃ chemcd.comchemcd.com |

| Molecular Weight | 228.246 g/mol chemcd.comchemcd.com |

| IUPAC Name | Benzoic acid 3-hydroxy-5-methylphenyl ester chemcd.comchemcd.com |

| InChI Key | HYLQICWQHBSZQZ-UHFFFAOYSA-N chemcd.comchemcd.com |

| SMILES | Cc1cc(cc(c1)OC(=O)c2ccccc2)O chemcd.comchemcd.com |

Significance within Organic Chemistry and Ester Systems

Within the field of organic chemistry, this compound serves as a representative example of a phenolic ester, a class of compounds with significant roles in synthesis and as structural motifs. Esters are one of the most fundamental functional groups, and the study of their formation (esterification) and cleavage (hydrolysis) is central to organic chemistry education and research.

The specific structure of this compound, featuring a substituted phenol, makes it a relevant subject for studying the influence of electronic and steric effects on ester reactivity. The presence of both an electron-donating methyl group and a hydroxyl group on the phenyl ring can modulate the chemical properties of the ester linkage.

Furthermore, phenolic esters are well-known substrates for important synthetic transformations. A key example is the Fries rearrangement, a reaction where a phenolic ester rearranges to a hydroxy aryl ketone upon treatment with a Lewis acid catalyst. While research on the specific rearrangement of this compound is not widely documented, the rearrangement of its isomer, 4-methyl phenyl benzoate, to form (2-hydroxy-5-methylphenyl) phenyl methanone (B1245722) is a known process. nih.gov This highlights the potential of such esters to serve as precursors for the synthesis of more complex molecules like hydroxybenzophenones, which are valuable scaffolds in medicinal chemistry and materials science.

The study of such ester systems contributes to a deeper understanding of reaction mechanisms, substituent effects, and the strategic use of functional groups in the broader practice of organic synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-hydroxy-5-methylphenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-7-12(15)9-13(8-10)17-14(16)11-5-3-2-4-6-11/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLQICWQHBSZQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652186 | |

| Record name | 3-Hydroxy-5-methylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848130-90-5 | |

| Record name | 3-Hydroxy-5-methylphenyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Hydroxy 5 Methylphenyl Benzoate and Analogues

Direct Esterification Approaches

Direct esterification represents the most straightforward method for the synthesis of 3-Hydroxy-5-methylphenyl benzoate (B1203000), typically involving the formation of an ester linkage from a phenol (B47542) and a carboxylic acid or its derivative.

Condensation Reactions Utilizing Phenolic and Carboxylic Acid Precursors

The classical approach to forming the ester bond in 3-Hydroxy-5-methylphenyl benzoate involves the reaction of 3-hydroxy-5-methylphenol (also known as 3,5-cresol) with benzoic acid or, more commonly, a more reactive derivative like benzoyl chloride. A widely used method for this type of transformation is the Schotten-Baumann reaction. stansacademy.comuwimona.edu.jmstansacademy.com In this reaction, the phenol is typically dissolved in an aqueous alkali solution, such as sodium hydroxide (B78521), to form the more nucleophilic phenoxide ion. stansacademy.comuwimona.edu.jm Subsequently, benzoyl chloride is added, often in portions, while vigorously shaking the mixture. stansacademy.comuwimona.edu.jm The reaction proceeds to form the phenyl ester, which, being insoluble in water, precipitates out of the solution. uwimona.edu.jm

The synthesis of analogous phenyl benzoates has been reported using this methodology. For instance, the preparation of phenyl benzoate from phenol and benzoyl chloride in the presence of 10% sodium hydroxide solution is a well-documented procedure. stansacademy.comstansacademy.com Similarly, 4-methylphenyl benzoate can be synthesized by the benzoylation of 4-methylphenol with benzoyl chloride using a sodium hydroxide solution. nih.gov These examples serve as a direct blueprint for the synthesis of this compound from 3-hydroxy-5-methylphenol.

Another direct method is the Fischer esterification, which involves reacting a carboxylic acid and an alcohol (in this case, a phenol) in the presence of an acid catalyst. mdpi.com However, for the esterification of phenols, the use of more reactive acylating agents like acid chlorides or anhydrides is generally preferred due to the lower nucleophilicity of phenols compared to aliphatic alcohols.

Optimization of Reaction Conditions for Ester Formation

The efficiency of direct esterification can be significantly influenced by the reaction conditions. Key parameters for optimization include the choice of catalyst, solvent, temperature, and the method of water removal for equilibrium-driven reactions.

For instance, in the synthesis of methyl benzoates from various benzoic acids and methanol (B129727), a zirconium/titanium solid acid catalyst has been shown to be effective. mdpi.com This highlights the potential of using solid acid catalysts as a recyclable and environmentally benign alternative to traditional mineral acids like sulfuric acid. mdpi.com

In the context of enzymatic catalysis, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been used for the synthesis of long-chain alkyl (hydroxy)benzoates. nih.gov While direct esterification is possible, the study found that transesterification of methyl (hydroxy)benzoates with long-chain alcohols was significantly more efficient. nih.gov The relative activity was found to be dependent on the position of the substituents on the phenyl ring, with ortho- and meta-substituted benzoates showing higher reactivity than their para-substituted counterparts. nih.gov This suggests that for a biocatalytic synthesis of this compound, a transesterification approach might be more fruitful.

The table below summarizes the reaction conditions for the synthesis of a phenyl benzoate analogue.

| Reactants | Catalyst/Base | Solvent | Reaction Time | Yield | Reference |

| Phenol, Benzoyl Chloride | 10% Sodium Hydroxide | Water | 30 minutes | Not specified | stansacademy.comstansacademy.com |

| 4-Methylphenol, Benzoyl Chloride | 10% Sodium Hydroxide | Ether/Water | 2-3 hours | Not specified | nih.gov |

Indirect Synthetic Routes and Precursor Transformations

Indirect methods provide alternative pathways to this compound and its analogues, often involving strategic rearrangements or multi-step sequences to construct the target molecule.

Rearrangement Reactions Involving Benzoate Esters (e.g., Fries Rearrangement of aryl benzoates to form hydroxybenzophenones)

The Fries rearrangement is a powerful reaction that converts a phenolic ester into a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgsigmaaldrich.combyjus.com This reaction is ortho- and para-selective, and the regioselectivity can often be controlled by adjusting the reaction temperature. wikipedia.orgbyjus.com Lower temperatures generally favor the formation of the para-product, while higher temperatures lead to the ortho-isomer. byjus.com

A highly relevant example is the Fries rearrangement of 4-methylphenyl benzoate. nih.gov In this procedure, 4-methylphenyl benzoate is treated with anhydrous aluminum chloride at an elevated temperature (150-170°C) without a solvent. nih.gov This results in the migration of the benzoyl group to the ortho position of the hydroxyl group, yielding (2-hydroxy-5-methylphenyl)phenyl methanone (B1245722) with a high yield of 85%. nih.gov This product is a structural isomer of this compound.

The generally accepted mechanism for the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester. wikipedia.orgbyjus.com This is followed by the generation of an acylium carbocation, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the activated aromatic ring. wikipedia.orgbyjus.com

The table below details the synthesis of a key intermediate via the Fries rearrangement.

| Starting Material | Catalyst | Temperature | Reaction Time | Product | Yield | Reference |

| 4-Methylphenyl benzoate | Anhydrous AlCl₃ | 150-170°C | 2-3 hours | (2-Hydroxy-5-methylphenyl)phenyl methanone | 85% | nih.gov |

In addition to the classic Lewis acid-catalyzed method, a photo-Fries rearrangement exists, which proceeds through a radical mechanism upon UV irradiation. wikipedia.org There is also an anionic Fries rearrangement that utilizes strong bases like organolithium reagents to direct ortho-acylation. wikipedia.org

Multi-step Synthesis Strategies from Substituted Phenols or Benzoic Acids

Multi-step syntheses allow for the construction of complex substituted phenyl benzoates by systematically introducing and modifying functional groups on the precursor molecules. For example, the synthesis of 2-hydroxy-4-methoxybenzophenone, an analogue of the target compound class, can be achieved through various multi-step routes. One approach involves the methylation of 2,4-dihydroxybenzophenone (B1670367) using dimethyl sulfate (B86663) and a base like sodium carbonate. patsnap.comgoogle.com

A hypothetical multi-step synthesis for this compound could start from 3,5-dihydroxybenzoic acid. This precursor could first be esterified with methanol to protect the carboxylic acid, for example, using sulfuric acid as a catalyst. google.com Following this, selective monomethylation of one of the hydroxyl groups would be required, which can be a challenging step. Finally, transesterification or hydrolysis of the methyl ester followed by esterification with phenol could yield the target compound.

Functional Group Transformations and Derivatization Strategies

The synthesis of analogues of this compound can be achieved through functional group transformations on the core structure or its precursors. These derivatization strategies are crucial for creating libraries of related compounds for various applications.

For instance, the hydroxyl group of a precursor like 2,4-dihydroxybenzophenone can be selectively alkylated. In the synthesis of 2-hydroxy-4-octyloxybenzophenone, the more acidic 4-hydroxyl group is selectively alkylated using octyl chloride in the presence of sodium carbonate and a phase-transfer catalyst like potassium iodide. prepchem.com

Similarly, the hydroxyl group in a phenolic benzoate can be converted to a methoxy (B1213986) group using a methylating agent. The synthesis of 2-hydroxy-4-methoxybenzophenone from 2,4-dihydroxybenzophenone using dimethyl sulfate is a prime example of this type of transformation. patsnap.comgoogle.com

Furthermore, the ester group itself can be modified. For example, a process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives involves the reduction of the corresponding benzophenone (B1666685) derivative with potassium borohydride. google.com This demonstrates how the carbonyl of the benzoate or a related ketone can be a site for further chemical modification.

These examples of functional group transformations underscore the versatility of the phenyl benzoate scaffold and the various ways in which its structure can be modified to produce a wide range of analogues.

Chemical Modification of Hydroxyl and Ester Moieties

The reactivity of the hydroxyl and ester groups in phenyl benzoate structures allows for a variety of chemical modifications. These transformations are crucial for developing new molecules with specific properties. Key modifications include benzoylation to form the core ester linkage, methylation of the phenolic hydroxyl group, and the reaction of the hydroxyl group with isocyanates to yield carbamates.

Benzoylation Reactions: The formation of the phenyl benzoate ester linkage is a cornerstone of synthesis in this chemical family. The Schotten-Baumann reaction is a classic and widely used method for the benzoylation of phenols. vedantu.comcollegedunia.com This reaction typically involves treating the phenol with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide, which serves to neutralize the hydrochloric acid byproduct and catalyze the reaction. vedantu.comunacademy.com An alternative, modern approach involves microwave-assisted synthesis, which can utilize benzoic acid directly as the benzoylating agent, offering a newer, efficient protocol. researchgate.net Sodium benzoylthiosulfate has also been identified as a potent benzoylating agent for phenols, demonstrating higher reactivity than benzoyl chloride in some cases. researchgate.net

Methylation of Hydroxyl Groups: While direct methylation of this compound is a potential modification, studies on related phenyl benzoate derivatives possessing a terminal hydroxyl group have been explored for their potential applications, such as in liquid crystals with anticancer properties. nih.gov The modification of the hydroxyl group in such structures is a key step in creating diverse molecular architectures.

Reaction with Isocyanates: The hydroxyl group of phenolic compounds readily reacts with isocyanates to form carbamates. union.edunih.gov This reaction is a versatile method for creating new derivatives. The nucleophilic attack of the alcohol (phenol) on the isocyanate is a common route to carbamate (B1207046) formation and has been utilized in multicomponent reactions to create diverse molecular scaffolds. nih.gov The kinetics and mechanism of this reaction can be influenced by the chemical structure of the isocyanate, with steric hindrance sometimes promoting the rearrangement of the resulting covalent adaptive network in polyurethane synthesis. rsc.org For hindered alcohols, the choice of base is critical, with non-nucleophilic bases like Hünig's base or Proton Sponge being potentially useful to facilitate the reaction without interfering with the isocyanate. researchgate.net Theoretical studies suggest that the aminolysis of phenyl N-phenylcarbamate can proceed through an isocyanate intermediate (E1cB pathway), which is energetically favored. nih.gov

Construction of Complex Architectures from Benzoate Scaffolds

The benzoate scaffold serves as a versatile building block for the synthesis of more elaborate molecular structures. A prime example is the construction of Schiff base esters, which are synthesized from related aldehyde precursors.

Schiff Base Ester Synthesis from Related Aldehydes: Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. When a benzoate derivative containing an aldehyde functional group is used, the resulting product is a Schiff base ester. These compounds and their subsequent metal complexes are of significant interest. For instance, Schiff base ligands can be prepared by reacting an aldehyde with an appropriate amine; a methanolic solution of a Schiff base ligand, when reacted with a copper(II) salt, can lead to the formation of a copper(II) complex. nih.gov The synthesis of the ligand itself, such as (1-[(3-methyl-pyridine-2-ylimino)-methyl]-naphthalen-2-ol), involves the condensation of an aldehyde (2-hydroxy-naphthaldehyde) with an amine (3-methyl-2-aminopyridine) in ethanol. nih.gov This principle can be extended to benzoate scaffolds containing an aldehyde group, allowing for the creation of a wide array of complex architectures.

Formation of Coordination Complexes with Metal Centers

The oxygen atoms of the ester and hydroxyl groups on benzoate ligands can act as donors, enabling the formation of coordination complexes with a variety of metal centers. These complexes exhibit diverse geometries and properties.

Triorganotin(IV) Complexes with Arylazobenzoate Ligands: Triorganotin(IV) complexes of azo-carboxylic acids have been synthesized and characterized. researchgate.net These syntheses are often achieved by reacting the azo-carboxylic acid ligand with a triorganotin(IV) chloride in the presence of a base like triethylamine. researchgate.net X-ray crystallography studies on these complexes have revealed intricate structures, such as a 48-membered macrocyclic-tetrameric structure with a trigonal bipyramidal geometry around the tin atoms. researchgate.net Numerous organotin(IV) carboxylates have been synthesized and studied for their potential applications. nih.govnih.gov Single-crystal X-ray diffraction of some of these compounds shows a distorted trigonal bipyramidal geometry. rsc.org

Copper(II) Complexes: Copper(II) readily forms complexes with benzoate and related ligands. The synthesis can be as straightforward as a double displacement reaction between aqueous solutions of copper(II) sulfate and sodium benzoate to produce the pale blue copper(II) benzoate. youtube.com More complex ligands incorporating benzoate moieties are also used. For example, copper(II) complexes with multidentate ligands have been synthesized and evaluated for catalytic activity. rsc.org The coordination environment around the copper(II) atom in such complexes can be distorted octahedral. nih.gov The synthesis often involves reacting the ligand with a copper(II) salt, like copper(II) picrate (B76445) or copper(II) chloride, in a suitable solvent such as methanol. nih.govnih.gov

Nickel(II) Complexes: Nickel(II) complexes can be synthesized by reacting a nickel(II) salt, such as nickel(II) acetate (B1210297) tetrahydrate or [NiCl₂(PPh₃)₂], with an appropriate ligand in a solvent like methanol or tetrahydrofuran. mdpi.com The resulting complexes can feature various coordination geometries, including distorted octahedral structures. ias.ac.inugm.ac.id Ligands can be bidentate, coordinating through atoms like primary amine nitrogen and carbonyl oxygen. ugm.ac.id The synthesis of nickel(II) complexes with ligands such as 2-(2′-aminophenyl) benzimidazole (B57391) has also been reported. researchgate.net

Lanthanide(III) Complexes: Lanthanide(III) ions form complexes with benzoate and other carboxylate ligands, often resulting in compounds with interesting luminescence properties. researchgate.netscispace.commdpi.comnih.gov A gas-phase ligand exchange reaction between a volatile lanthanide complex and benzoic acid has been developed for the synthesis of lanthanide(III) benzoates. researchgate.netscispace.com Solution-based methods, such as solvent evaporation, are also employed, using ligands like 3-dimethylamino benzoic acid, to produce dimeric lanthanide complexes. mdpi.com The coordination of lanthanides, which are hard acids, is favored with ligands containing oxygen and nitrogen donor atoms. niscpr.res.in

Catalytic Approaches in Benzoate Synthesis and Functionalization

Catalysis plays a pivotal role in both the synthesis of benzoate esters and their subsequent functionalization, offering efficient and environmentally benign pathways.

Catalytic Esterification: The synthesis of benzoates via esterification is frequently catalyzed by acids. While strong mineral acids like sulfuric acid are traditionally used, they pose challenges in terms of recovery and waste generation. mdpi.comtcu.edu To address this, solid acid catalysts have been developed. Zirconium-based solid acids, particularly those supported on titanium, have shown high activity for the esterification of various benzoic acids with methanol. mdpi.com Other catalytic systems include deep eutectic solvents (DES), which have demonstrated high conversions for the esterification of benzoic acid with various alcohols in solvent-free conditions. dergipark.org.tr For instance, a DES composed of p-toluenesulfonic acid and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride acts as a dual solvent-catalyst, achieving high yields of ethyl, butyl, and hexyl benzoates. dergipark.org.tr Tin(II) compounds are also effective catalysts for the preparation of benzoic esters from benzoic acid and alcohols. google.com Microwave heating in conjunction with expandable graphite (B72142) as a catalyst has also been shown to be an effective method for synthesizing ethyl benzoate, significantly reducing reaction times. cibtech.org

Catalytic Functionalization: Beyond synthesis, catalytic methods are employed to functionalize the benzoate core. Nickel-catalyzed cross-coupling reactions of 2,2-difluorovinyl benzoates with arylboronic acids provide a modular synthesis for gem-difluoroenol ethers, leveraging the regioselective activation of the C(vinyl)–O(benzoate) bond. nih.gov In a different approach, a dual catalytic system merging copper catalysis and photocatalytically enabled amino radical transfer allows for the C(sp³)–N coupling of nonactivated alkyl boronic esters, where a morpholino benzoate serves as both an aminyl radical precursor and an internal oxidant. acs.org Furthermore, regioselective acylation of polyols can be achieved using a diarylborinic acid-derived catalyst, enabling the differentiation of hydroxyl groups. organic-chemistry.org

Spectroscopic and Crystallographic Characterization of 3 Hydroxy 5 Methylphenyl Benzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling patterns, and signal integrations in both ¹H and ¹³C NMR spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of 3-Hydroxy-5-methylphenyl benzoate (B1203000) is expected to show distinct signals corresponding to the protons on the benzoate ring and the substituted phenyl ring, as well as the hydroxyl and methyl protons.

The benzoate portion of the molecule would typically display signals for its five protons in the aromatic region. For the parent phenyl benzoate, these protons appear as multiplets. The protons ortho to the carbonyl group (H-2' and H-6') are the most deshielded and typically resonate around 8.20 ppm, while the meta (H-3', H-5') and para (H-4') protons appear at approximately 7.49 ppm and 7.61 ppm, respectively rsc.org.

For the 3-hydroxy-5-methylphenyl moiety, the substitution pattern simplifies the aromatic signals. The protons on this ring are expected to be in distinct environments. Based on related structures like 3-methoxy-5-methylphenol, the aromatic protons would appear as singlets or narrow multiplets in the range of 6.0-7.0 ppm chemicalbook.com. The methyl group (-CH₃) protons would give rise to a singlet at around 2.3 ppm. The phenolic hydroxyl (-OH) proton is expected to show a broad singlet, the chemical shift of which is dependent on solvent and concentration, but typically appears between 5.0 and 8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 3-Hydroxy-5-methylphenyl Benzoate Predicted values are based on data from phenyl benzoate and substituted phenols.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference for Related Structures |

| Benzoate H-2', H-6' | ~8.20 | Doublet (d) | ~8.2 | rsc.org |

| Benzoate H-4' | ~7.61 | Triplet (t) | ~7.6 | rsc.org |

| Benzoate H-3', H-5' | ~7.49 | Triplet (t) | ~7.8 | rsc.org |

| Phenyl H-2, H-6 | ~6.7-6.9 | Singlet / Narrow Multiplet | - | chemicalbook.com |

| Phenyl H-4 | ~6.6-6.8 | Singlet / Narrow Multiplet | - | chemicalbook.com |

| Methyl (-CH₃) | ~2.3 | Singlet (s) | - | chemicalbook.com |

| Hydroxyl (-OH) | 5.0 - 8.0 (variable) | Broad Singlet (br s) | - | chemicalbook.com |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl carbon, the aromatic carbons of both rings, and the methyl carbon.

The ester carbonyl carbon (C=O) is highly deshielded and is expected to resonate in the range of 164-166 ppm, a characteristic chemical shift for benzoate esters rsc.orgresearchgate.net. The carbons of the benzoate ring typically appear between 128 and 134 ppm rsc.orgchemicalbook.com.

In the 3-hydroxy-5-methylphenyl ring, the substituents significantly influence the chemical shifts. The carbon attached to the hydroxyl group (C-3) and the carbon attached to the ester oxygen (C-1) would be the most deshielded in this ring, appearing around 150-158 ppm. The methyl-substituted carbon (C-5) would resonate further upfield. The methyl carbon itself will produce a signal at approximately 21 ppm rsc.org. The analysis of related substituted phenyl benzoates shows that substituent effects play a critical role in determining the precise chemical shifts researchgate.net.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on data from phenyl benzoate and substituted phenols.

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Reference for Related Structures |

| Carbonyl (C=O) | ~165 | rsc.orgresearchgate.net |

| Benzoate C-1' | ~129 | rsc.orgchemicalbook.com |

| Benzoate C-2', C-6' | ~130 | rsc.orgchemicalbook.com |

| Benzoate C-3', C-5' | ~128 | rsc.orgchemicalbook.com |

| Benzoate C-4' | ~133 | rsc.orgchemicalbook.com |

| Phenyl C-1 | ~151 | rsc.org |

| Phenyl C-3 | ~157 | chemicalbook.com |

| Phenyl C-5 | ~140 | chemicalbook.com |

| Phenyl C-2, C-4, C-6 | 110 - 125 | chemicalbook.com |

| Methyl (-CH₃) | ~21 | rsc.org |

To confirm the assignments made from 1D NMR spectra, several advanced techniques can be employed.

2D-NMR Spectroscopy : Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. This would be crucial for unambiguously assigning the signals of the substituted phenyl ring.

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT-135 and DEPT-90 experiments would be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. The methyl carbon would appear as a positive signal in a DEPT-135 spectrum, while the aromatic CH carbons would also be positive, and quaternary carbons would be absent.

D₂O Exchange : The addition of a small amount of deuterium (B1214612) oxide (D₂O) to the NMR sample would cause the phenolic -OH proton signal to disappear. This is due to the rapid exchange of the acidic proton with deuterium, confirming the identity of the hydroxyl proton peak.

¹¹⁹Sn NMR for Organotin Derivatives : While not directly applicable to this compound itself, if this compound were used as a ligand to synthesize organotin derivatives, ¹¹⁹Sn NMR spectroscopy would be a powerful tool. The chemical shift of the tin atom would provide significant insight into its coordination number and the geometry at the metal center.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by several key absorption bands.

O-H Stretch : A prominent and broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl (O-H) group. Its broadness is indicative of hydrogen bonding nist.gov.

C-H Stretches : Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹ researchgate.net.

C=O Stretch : A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group is expected around 1730-1740 cm⁻¹. For phenyl benzoate, this peak is observed at approximately 1730 cm⁻¹ rsc.org.

C=C Stretches : Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

C-O Stretches : Two distinct C-O stretching vibrations are anticipated: the aryl-ester C-O stretch and the phenol (B47542) C-O stretch. These typically occur in the fingerprint region between 1000 and 1300 cm⁻¹ rsc.org.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Reference for Related Structures |

| Phenolic Hydroxyl | O-H Stretch | 3200 - 3600 | Strong, Broad | nist.gov |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak | researchgate.net |

| Aliphatic C-H (Methyl) | C-H Stretch | 2850 - 2980 | Medium | researchgate.net |

| Ester Carbonyl | C=O Stretch | 1730 - 1740 | Strong, Sharp | rsc.org |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Weak | nist.gov |

| Ester & Phenol C-O | C-O Stretch | 1000 - 1300 | Strong | rsc.orgnist.gov |

Hydrogen bonding plays a significant role in the physical properties and spectroscopic characteristics of this compound.

Intramolecular Hydrogen Bonding : Due to the meta substitution pattern of the hydroxyl group relative to the ester linkage, direct intramolecular hydrogen bonding between the phenolic -OH and the carbonyl oxygen is not possible.

Intermolecular Hydrogen Bonding : The primary form of hydrogen bonding will be intermolecular. The phenolic -OH group of one molecule can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule. It can also donate to the phenolic oxygen of another molecule. These interactions lead to the formation of dimers or larger polymeric aggregates in the solid state or in concentrated solutions. This intermolecular hydrogen bonding is the reason for the significant broadening of the O-H stretching band in the IR spectrum. The C=O stretching frequency might also be slightly lowered and broadened compared to non-hydrogen-bonded esters.

Electronic Spectroscopy (UV-Visible)

Electronic or UV-Visible spectroscopy is a pivotal technique for probing the electronic structure of molecules. It provides information about the electronic transitions between different energy levels within a molecule upon absorption of ultraviolet or visible light.

The UV-Visible spectrum of this compound is expected to be characterized by absorptions arising from the electronic transitions within its chromophoric systems: the substituted phenolic ring and the benzoyl group. The primary chromophores are the benzene (B151609) rings, which exhibit characteristic π → π* transitions.

For benzoic acid and its derivatives, three typical absorption bands are observed, often labeled as the A, B, and C bands. researchgate.net These correspond to transitions to different excited states of the benzene ring. In aqueous solutions, benzoic acid derivatives show characteristic absorption peaks around 190 nm (A band), 230 nm (B band), and 280 nm (C band). researchgate.net The presence of substituents on the aromatic rings, such as the hydroxyl (-OH), methyl (-CH₃), and benzoate ester (-O-C=O-Ph) groups in this compound, significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The hydroxyl and methyl groups are electron-donating, which typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the phenyl ring to which they are attached. The ester group, particularly the carbonyl (C=O) part, is electron-withdrawing and can affect the electronic transitions of both aromatic rings. vaia.com The electronic interplay between substituents on both the phenyl and benzoyl rings of phenyl benzoates has been shown to modify the electronic environment of the carbonyl group and the aromatic systems. acs.org

The electronic transitions in this compound would therefore be a composite of the transitions of the substituted phenol and the benzoate moieties, likely resulting in complex, overlapping absorption bands. For comparison, the UV absorption maxima for related cresol (B1669610) isomers in a NaOH-methanol solvent are found at 289 nm (o-cresol), 292 nm (m-cresol), and 294 nm (p-cresol), demonstrating the influence of the hydroxyl and methyl group positions. pjps.pk

Table 1: Expected UV-Visible Absorption Bands for this compound based on Analogous Compounds

| Absorption Band | Approximate Wavelength (nm) | Associated Transition | Originating Chromophore |

|---|---|---|---|

| Band I (E2-band) | ~200-220 | π → π* | Benzene Ring |

| Band II (B-band) | ~240-260 | π → π* | Benzoyl System |

Note: The exact wavelengths and intensities are dependent on the solvent and the electronic interactions between the substituents.

Solvatochromism is the phenomenon where the position of a UV-Visible absorption band changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule. The polarity and hydrogen-bonding capability of the solvent are key factors. wikipedia.org

For phenolic compounds, hydrogen bonding interactions with the solvent are predominant. asianpubs.org In this compound, the phenolic hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

Positive Solvatochromism (Bathochromic/Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a shift of the absorption maximum to a longer wavelength (red shift).

Negative Solvatochromism (Hypsochromic/Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in a larger energy gap for the transition and a shift to a shorter wavelength (blue shift). wikipedia.orgmdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. Aromatic esters are suitable for EI-MS analysis. ms-textbook.com The mass spectrum of this compound (C₁₄H₁₂O₃) would show a molecular ion peak corresponding to its molecular weight (228.24 g/mol ). Due to the presence of aromatic rings, this molecular ion peak is expected to be relatively intense. whitman.edu

The fragmentation of aromatic esters is well-characterized. youtube.comacs.org The primary fragmentation pathways for this compound would likely involve cleavage of the ester linkage.

Key expected fragmentation pathways include:

Formation of the Benzoyl Cation: Cleavage of the C-O bond between the carbonyl carbon and the phenolic oxygen is a common pathway for phenyl benzoates. pharmacy180.comchemicalbook.commassbank.eu This would result in the formation of the highly stable benzoyl cation at m/z 105. This is often the base peak (the most intense peak) in the spectrum of phenyl benzoate itself. youtube.com

Formation of the Substituted Phenoxy Radical/Cation: The other part of the molecule, the 3-hydroxy-5-methylphenoxy radical, could also be detected as a cation at m/z 123.

Loss of CO: The benzoyl cation (m/z 105) can further fragment by losing a molecule of carbon monoxide (CO) to form the phenyl cation at m/z 77. pharmacy180.com

Fragments from the Phenyl Rings: The phenyl cation (m/z 77) can lose acetylene (B1199291) (C₂H₂) to give a fragment at m/z 51. stackexchange.com The substituted phenolic part of the molecule would also produce characteristic fragments.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Origin |

|---|---|---|---|

| 228 | Molecular Ion [M]⁺• | [C₁₄H₁₂O₃]⁺• | Ionization of the parent molecule |

| 123 | [HOC₆H₃(CH₃)O]⁺ | [C₇H₇O₂]⁺ | Cleavage of the ester C-O bond |

| 105 | Benzoyl Cation [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Cleavage of the ester C-O bond, often the base peak |

| 77 | Phenyl Cation [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of CO from the benzoyl cation (m/z 105) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. mdpi.com For this compound, HRMS would confirm its molecular formula as C₁₄H₁₂O₃ by measuring the exact mass of the molecular ion.

For example, the theoretical exact mass of the molecular ion [C₁₄H₁₂O₃]⁺• can be calculated with high precision. This experimental value would then be compared to the theoretical masses of all possible elemental compositions to confirm the identity of the compound and its fragments.

Table 3: Theoretical Exact Masses for Key Ions of this compound

| Ion Formula | Theoretical Exact Mass (Da) |

|---|---|

| [C₁₄H₁₂O₃]⁺• | 228.07864 |

| [C₇H₅O]⁺ | 105.03349 |

| [C₇H₇O₂]⁺ | 123.04406 |

Calculated based on the most abundant isotopes: ¹²C = 12.000000, ¹H = 1.007825, ¹⁶O = 15.994915.

X-ray Crystallography and Solid-State Structure

The crystal structure of phenyl benzoate has been determined, revealing key structural parameters. nih.gov For this compound, the molecule would consist of two planar phenyl rings connected by the ester linkage. The dihedral angle between the plane of the benzoyl group and the plane of the phenolic ring will be a key conformational feature.

In the solid state, the molecular packing would be governed by intermolecular interactions. The presence of the hydroxyl group is expected to lead to the formation of strong intermolecular hydrogen bonds (O-H···O), likely involving the carbonyl oxygen of a neighboring molecule or another hydroxyl group. These hydrogen bonds would play a crucial role in defining the crystal lattice. researchgate.netmdpi.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Azobenzene |

| Phenyl benzoate |

| o-Cresol |

| m-Cresol |

| p-Cresol |

| Benzoic acid |

| 4-(4′-hydroxystyryl)-N-methylpyridinium iodide |

| 4,4'-bis(dimethylamino)fuchsone |

| Ethyl benzoate |

| 2-formyl-3,6-bis(hydroxymethyl)phenyl benzoate |

| 1-(4-nitro-phenyl)-piperazine |

| 2-chloro-benzoic acid |

| 2-bromo-benzoic acid |

| 2-iodo-benzoic acid |

Elucidation of Three-Dimensional Molecular and Crystal Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline solids. For benzophenone (B1666685) and its derivatives, this method reveals detailed information about their molecular conformation and how they pack in the solid state.

Benzophenone itself is known to exist in at least two polymorphic forms, a stable orthorhombic α-form and a metastable monoclinic β-form. ebi.ac.ukresearchgate.net The α-form has the space group P2(1)2(1)2(1) with four molecules per unit cell. researchgate.net The crystal structure of benzophenone is primarily governed by van der Waals interactions. ebi.ac.uk

The study of benzophenone derivatives and their co-crystals with other molecules provides further insight into their structural properties. For instance, benzophenone can be encapsulated in the molecular crystals of fully fluorinated coordination complexes. mdpi.com In one such case, co-crystallization with [Cu(hfac)2] (where hfac is hexafluoroacetylacetonate) and benzophenone resulted in a unique chiral co-crystal with a 2:3 ratio of the complex to benzophenone. mdpi.com These structures are stabilized by notable π-hole···π and metal···π interactions. mdpi.com

Metal complexes involving benzophenone-like ligands have also been extensively studied. For example, a series of Co(II), Ni(II), and Cu(II) complexes with a bidentate Schiff base ligand, 4-bromo-2-chloro-6-[(1Z)-N-(phenyl) ethanimidoyl] phenol (BCEP), have been synthesized and characterized using powder X-ray diffraction. spuvvn.edu These studies revealed that the Co(II) and Cu(II) complexes crystallize in a monoclinic system, while the Ni(II) complex has a triclinic system. spuvvn.edu The sharp peaks in the XRD patterns indicate the good crystalline nature of these complexes. spuvvn.edu

| Compound | Polymorph/Co-crystal | Crystal System | Space Group | Reference |

|---|---|---|---|---|

| Benzophenone | α-form (stable) | Orthorhombic | P2(1)2(1)2(1) | researchgate.netresearchgate.net |

| Benzophenone | β-form (metastable) | Monoclinic | C2/c | researchgate.net |

| [Cu(hfac)2]·(Benzophenone)1.5 | - | Monoclinic | Cc | mdpi.com |

Analysis of Molecular Conformation and Geometry

The conformation and geometry of this compound and its derivatives are characterized by specific bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic and steric effects of the substituents on the phenyl rings.

In benzophenone, the two phenyl rings are not coplanar with the carbonyl group. The dihedral angles between the two phenyl rings can vary significantly depending on the crystalline environment. For instance, in supramolecular complexes, these dihedral angles have been observed to range from 42.0° to 67.9°. buffalo.edu In a specific co-crystal, the dihedral angles of the three independent benzophenone molecules were found to be 55.26°, 58.93°, and 60.77°. mdpi.com

Computational studies, such as those using Density Functional Theory (DFT), provide theoretical values for these geometric parameters that are often in good agreement with experimental data. For example, DFT calculations on 4-fluoro-4-hydroxybenzophenone have been used to determine bond lengths and angles, which were then compared to experimental values for benzophenone. researchgate.net Studies on phenyl benzoate have also employed computational methods to analyze its conformational properties, revealing good agreement between theoretical and experimental geometric data. researchgate.net

The bond lengths and angles within the phenyl rings and the ester or ketone linkage are also critical. In substituted benzophenones, the bond lengths involving the carbonyl or thiocarbonyl group are of particular interest. For example, the C=S bond in thiobenzophenone (B74592) derivatives is longer than the C=O bond in their benzophenone counterparts. The substitution pattern on the phenyl rings can also lead to slight variations in bond lengths and angles, although the geometry of the phenyl rings themselves remains largely unchanged. tsijournals.com

| Compound | Parameter | Value | Method | Reference |

|---|---|---|---|---|

| Benzophenone in (1a)2•(3)3 co-crystal | Dihedral Angle (BP-1) | 55.26° | X-ray Crystallography | mdpi.com |

| Dihedral Angle (BP-2) | 58.93° | |||

| Dihedral Angle (BP-3) | 60.77° | |||

| Phenyl Benzoate | Dihedral Angle (Ph-O) | Variable | DFT Calculation | researchgate.net |

| 4-Fluoro-4-hydroxybenzophenone | C=O Bond Length | ~1.23 Å | DFT Calculation | researchgate.net |

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal is determined by a variety of intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. In the case of this compound and its derivatives, C-H···O hydrogen bonds often play a significant role in the crystal packing.

In the crystal structures of benzophenone derivatives, C-H···O interactions are frequently observed. For example, in supramolecular complexes of benzophenone, dimers can be formed through C-H···O hydrogen bonds with interaction distances around 2.51 Å. buffalo.edu These dimers can further extend into tetramers through additional C-H···O interactions. buffalo.edu

The crystal structure of 3-methyl-sulfinyl-2-phenyl-1-benzofuran is stabilized by both aromatic π-π interactions between the benzene rings of neighboring molecules (centroid-centroid distance of 3.549 Å) and intermolecular C-H···O interactions. nih.gov Similarly, in 2,5-dimethyl-3-phenyl-sulfonyl-1-benzofuran, the crystal structure is stabilized by π-π interactions between furan (B31954) and benzene rings and also exhibits intra- and intermolecular C-H···O interactions. nih.gov

The nature and strength of these interactions are influenced by the substituents on the aromatic rings. For instance, the presence of a hydroxyl group, as in this compound, introduces the possibility of stronger O-H···O hydrogen bonds, which can significantly influence the crystal packing. The interaction of benzoic acid and benzoate with model membrane systems highlights the importance of hydrogen bonding in molecular interactions. nih.gov

| Compound/System | Interaction Type | Key Feature/Distance | Reference |

|---|---|---|---|

| Benzophenone Supramolecular Complex | C-H···O Hydrogen Bond | ~2.51 Å in dimers | buffalo.edu |

| 3-Methyl-sulfinyl-2-phenyl-1-benzofuran | π-π Stacking | Centroid-centroid distance = 3.549 Å | nih.gov |

| 3-Methyl-sulfinyl-2-phenyl-1-benzofuran | C-H···O Hydrogen Bond | Present | nih.gov |

| 2,5-Dimethyl-3-phenyl-sulfonyl-1-benzofuran | π-π Stacking | Centroid-centroid distance = 3.775 Å | nih.gov |

| 2,5-Dimethyl-3-phenyl-sulfonyl-1-benzofuran | C-H···O Hydrogen Bond | Present (intra- and intermolecular) | nih.gov |

Other Analytical and Purity Assessment Techniques

Besides spectroscopic and crystallographic methods, other analytical techniques are crucial for assessing the purity of this compound and its derivatives. Thin Layer Chromatography (TLC) is a widely used, simple, and rapid method for this purpose.

TLC is often employed to monitor the progress of a chemical reaction and to get a preliminary idea of the purity of the product. oregonstate.edu In the context of benzophenone synthesis, for example, TLC can be used to check the purity of the reaction mixture. oregonstate.edu A pure compound should ideally show a single spot on the TLC plate. oregonstate.edu The presence of multiple spots indicates a mixture of compounds. oregonstate.edu

The technique involves a stationary phase, commonly a thin layer of silica (B1680970) gel on a plate, and a mobile phase, which is a solvent or a mixture of solvents. oregonstate.edu The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound under specific conditions (stationary phase, mobile phase, and temperature).

For instance, in the analysis of products from the oxidation of diphenylmethanol (B121723) to benzophenone, TLC can effectively separate the starting material from the product. youtube.com Similarly, in the reduction of benzophenone, TLC can confirm the conversion of the ketone to the corresponding alcohol. youtube.com The purity of isolated compounds from natural extracts is also often confirmed by the presence of a single spot on a TLC plate. researchgate.net

| Application | System Details | Observation | Reference |

|---|---|---|---|

| Purity check of benzophenone reaction mixture | Stationary phase: Silica gel; Mobile phase: Hexane:Acetone (3:1) | A single spot indicates purity. | oregonstate.edu |

| Monitoring oxidation of diphenylmethanol to benzophenone | Mobile phase: 9:1 mixture | Separation of starting material and product spots. | youtube.com |

| Monitoring reduction of benzophenone | Mobile phase: 9:1 hexane:ethyl acetate (B1210297) | Confirmation of conversion to the alcohol. | youtube.com |

| Purity assessment of isolated natural products | Various solvent systems | A single spot with a specific Rf value indicates purity. | researchgate.net |

Reactivity Studies and Mechanistic Investigations

Hydrolysis and Ester Cleavage Reactions

The ester linkage in 3-Hydroxy-5-methylphenyl benzoate (B1203000) is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. This process yields the parent phenol (B47542), 3-hydroxy-5-methylphenol (also known as 3,5-cresol), and benzoic acid.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates the phenolic portion to form the carboxylic acid and the protonated phenol. The final step is the deprotonation of the phenol.

Base-catalyzed hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. This reaction is generally irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and less reactive towards the phenolic alkoxide.

Rearrangement Reaction Mechanisms

The Fries rearrangement is a significant reaction of phenolic esters, converting them into hydroxy aryl ketones through the action of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.combyjus.comaakash.ac.in This reaction involves the intramolecular migration of the acyl group (benzoyl group in this case) from the phenolic oxygen to the aromatic ring.

The widely accepted mechanism proceeds through the following steps:

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. wikipedia.orgbyjus.com

Acylium Ion Formation: This coordination polarizes the ester bond, leading to the cleavage of the O-acyl bond and the formation of an acylium carbocation and an aluminum phenoxide complex. wikipedia.orgbyjus.com

Electrophilic Aromatic Substitution: The acylium ion then acts as an electrophile and attacks the activated aromatic ring of the phenoxide. The hydroxyl and methyl groups on the ring are ortho-, para-directing.

Product Formation: Subsequent hydrolysis of the intermediate complex yields the hydroxy aryl ketone products. aakash.ac.in

The regioselectivity of the Fries rearrangement is highly dependent on the reaction conditions. Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures lead to the ortho-isomer. wikipedia.orgbyjus.com In the case of 3-Hydroxy-5-methylphenyl benzoate, two primary products are expected: 2-benzoyl-3-hydroxy-5-methylphenol and 4-benzoyl-3-hydroxy-5-methylphenol. The steric hindrance from the methyl group and the directing effect of the hydroxyl group will influence the product distribution.

Table 1: Potential Products of the Fries Rearrangement of this compound

| Product Name | Position of Benzoyl Group |

| 2-Benzoyl-3-hydroxy-5-methylphenol | ortho |

| 4-Benzoyl-3-hydroxy-5-methylphenol | para |

An anionic Fries rearrangement is also a known variant, which involves ortho-metalation using a strong base, followed by intramolecular acyl transfer. wikipedia.org

While no specific studies on sigmatropic or Smiles rearrangements of this compound were identified, the structural motifs present in the molecule suggest the potential for such transformations under specific conditions.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. The Claisen rearrangement, a sigmaaldrich.comsigmaaldrich.com-sigmatropic shift, is common for allyl phenyl ethers. While this compound does not possess an allyl group, related sigmatropic shifts can occur in other systems.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. For this to occur in this compound, a nucleophilic site within the molecule would need to attack the benzoate ring, which would require significant activation, typically by electron-withdrawing groups on the benzoate ring, which are not present in this case.

Photochemical Reaction Mechanisms

The Photo-Fries rearrangement is the photochemical counterpart to the Lewis acid-catalyzed Fries rearrangement. wikipedia.orgsigmaaldrich.com Upon absorption of UV light, the phenolic ester is excited to a singlet state, which can then undergo intersystem crossing to a triplet state. The reaction is believed to proceed via a radical mechanism:

Homolytic Cleavage: The excited ester undergoes homolytic cleavage of the O-acyl bond, generating a phenoxy radical and a benzoyl radical within a solvent cage.

Radical Recombination: These radicals can recombine at the ortho and para positions of the aromatic ring to form dienone intermediates.

Tautomerization: The dienone intermediates then tautomerize to yield the final hydroxy aryl ketone products.

Similar to the thermal Fries rearrangement, the Photo-Fries rearrangement of this compound would be expected to produce a mixture of ortho- and para-isomers. The yields in Photo-Fries rearrangements are often lower than in the thermal equivalent. wikipedia.org Research on related aryl benzoates in various media has been conducted to understand the selectivity of this photorearrangement. researchgate.net A three-state model involving ππ, nπ, and πσ* states has been proposed to control the reaction, where the energetic balance between these states influences the reaction yield. barbatti.org

Table 2: Expected Products of the Photo-Fries Rearrangement of this compound

| Product Name | Position of Benzoyl Group |

| 2-Benzoyl-3-hydroxy-5-methylphenol | ortho |

| 4-Benzoyl-3-hydroxy-5-methylphenol | para |

| 3-Hydroxy-5-methylphenol | Cleavage Product |

| Benzoic Acid | Cleavage Product |

While specific studies on the ultrafast proton transfer dynamics of this compound are not available, research on related phenolic systems provides valuable insights. The presence of the hydroxyl group on the phenyl ring allows for the possibility of excited-state intramolecular proton transfer (ESIPT) or intermolecular proton transfer to a suitable acceptor.

In phenolic systems, upon photoexcitation, the acidity of the phenolic proton increases significantly. This can lead to proton transfer to a nearby acceptor on an ultrafast timescale. The dynamics of such processes are often investigated using time-resolved spectroscopy. The presence of intramolecular hydrogen bonding can significantly influence these dynamics. In this compound, an intramolecular hydrogen bond could potentially form between the phenolic hydroxyl group and the carbonyl oxygen of the benzoate group, which would likely facilitate ESIPT.

Studies on other phenolic compounds have shown that proton transfer can occur on the femtosecond to picosecond timescale. The solvent environment and the presence of proton-accepting or donating groups play a crucial role in the efficiency and pathway of the proton transfer.

Influence of Environmental Confinement on Photoreactivity (e.g., in micellar or polymer environments)

The photoreactivity of phenyl benzoates, including this compound, can be significantly influenced by the surrounding environment. When these compounds are irradiated with ultraviolet light, they can undergo a photo-Fries rearrangement, which involves the cleavage of the ester bond and subsequent rearrangement to form hydroxyaryl ketones. wikipedia.org The nature of the reaction medium, particularly in confined environments like micelles or polymers, plays a crucial role in directing the reaction pathways and product distribution.

In homogeneous, non-polar solvents, the irradiation of phenyl benzoates typically leads to a mixture of products, including ortho- and para-rearranged hydroxybenzophenones, as well as cleavage products like phenols and benzoic acid. unipv.it However, when the photoreaction is carried out in a micellar environment, a notable increase in the selectivity towards the formation of specific isomers is often observed. nih.govconicet.gov.ar Micelles, which are aggregates of surfactant molecules in a solution, create a microenvironment that can cage the radical pair generated during the initial photochemical step, thereby favoring in-cage recombination over diffusion and escape. unipv.it

Studies on various p-substituted phenyl benzoates in cationic (CTAC), anionic (SDS), and neutral surfactant micelles have shown that these confined assemblies can act as microreactors, enhancing the yields of the photo-Fries rearrangement products, specifically the 5-substituted-2-hydroxybenzophenone derivatives. nih.govconicet.gov.ar The hydrophobic core of the micelle restricts the mobility of the reactive intermediates, leading to a higher probability of recombination to form the rearranged products. nih.gov Spectroscopic techniques such as 2D-NMR (NOESY) have been employed to determine the location of aryl benzoates within the micellar core, confirming their confinement. nih.gov

The efficiency and selectivity of the photo-Fries rearrangement in these environments are also influenced by the electronic effects of the substituents on the phenyl benzoate. nih.gov While specific studies on this compound are limited, it is anticipated that the hydroxyl and methyl groups would influence the electronic properties and, consequently, the photoreactivity. The hydroxyl group, being an electron-donating group, could affect the stability of the intermediate radicals, while the methyl group's steric and electronic effects would also play a role.

Similarly, polymer matrices can impose constraints on the mobility of the photo-generated radical fragments, influencing the product distribution of the photo-Fries rearrangement. In a side-chain liquid-crystal polymer containing aryl benzoate mesogens, the photo-Fries rearrangement has been shown to induce significant changes in the material's phase behavior. kpi.ua This highlights the potential of using environmental confinement to control the photochemical outcomes of compounds like this compound.

The general mechanism for the photo-Fries rearrangement involves the absorption of light to form an excited singlet state, followed by intersystem crossing to a triplet state. This triplet state undergoes homolytic cleavage of the ester bond to generate a radical pair. In a confined environment, this radical pair is held in close proximity, favoring recombination at the ortho and para positions of the phenolic ring to yield the corresponding hydroxyaryl ketones. barbatti.org

Coordination Chemistry and Ligand Reactivity

Elucidation of Metal-Ligand Bonding and Stoichiometry

While specific studies on the coordination chemistry of this compound are not extensively documented, its structural features—a phenolic hydroxyl group and a benzoate ester—suggest potential for acting as a ligand in the formation of metal complexes. The hydroxyl group, upon deprotonation, can form a strong coordinate bond with a metal ion. The stoichiometry of such complexes would depend on the coordination number of the metal ion and the denticity of the ligand.

In its intact form, this compound could potentially act as a monodentate ligand through the phenolic oxygen. However, it is more likely that it would first undergo hydrolysis to 3-hydroxy-5-methylphenol, which can then act as a more effective ligand.

More commonly, derivatives of such phenolic compounds, particularly Schiff bases, are utilized as versatile ligands in coordination chemistry. mdpi.comnih.gov Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. wikipedia.org For instance, a Schiff base derived from a derivative of 3-hydroxy-5-methylphenol could offer multiple coordination sites, such as the phenolic oxygen and the imine nitrogen, leading to the formation of stable chelate rings with metal ions. nih.gov

The stoichiometry of metal complexes with such ligands is typically determined using various analytical techniques, including elemental analysis, molar conductivity measurements, and spectroscopic methods. For example, in many reported Schiff base complexes, a 1:1 or 1:2 metal-to-ligand ratio is commonly observed. nih.gov

The nature of the metal-ligand bond in such complexes can range from purely electrostatic to significantly covalent, depending on the metal ion and the ligand's electronic properties. The bonding in metal complexes of ligands containing phenolic oxygen and imine nitrogen donors typically involves the donation of a lone pair of electrons from the oxygen and nitrogen atoms to the vacant orbitals of the metal ion, forming sigma (σ) bonds.

Factors Influencing Coordination Geometry and Complex Stability

The coordination geometry and stability of metal complexes are influenced by a multitude of factors, including the nature of the metal ion, the properties of the ligand, and the reaction conditions.

Nature of the Metal Ion:

Ionic Radius: The size of the metal ion influences the coordination number and the geometry of the complex.

Charge: A higher charge on the metal ion generally leads to more stable complexes due to stronger electrostatic attraction.

Electronic Configuration: The d-electron configuration of transition metal ions plays a crucial role in determining the preferred coordination geometry (e.g., octahedral, tetrahedral, square planar) due to ligand field stabilization effects.

Properties of the Ligand (derived from this compound):

Chelate Effect: Ligands that are capable of forming one or more chelate rings with a metal ion form significantly more stable complexes than their monodentate counterparts. scispace.comresearchgate.net A Schiff base derived from a functionalized 3-hydroxy-5-methylphenol, for instance, could act as a bidentate or tridentate ligand, thereby benefiting from the chelate effect.

Steric Hindrance: Bulky substituents on the ligand can influence the coordination geometry and may lead to lower stability due to steric repulsion. The methyl group on the phenyl ring of this compound could exert such an effect.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the ligand affects the basicity of the coordinating atoms and, consequently, the strength of the metal-ligand bonds. The hydroxyl group is an electron-donating group, which would increase the electron density on the phenolic oxygen, making it a stronger Lewis base and favoring the formation of stable complexes.

Reaction Conditions:

pH: The pH of the solution is critical, especially for ligands with acidic protons like the phenolic hydroxyl group. Deprotonation is often necessary for coordination to occur.

Solvent: The polarity and coordinating ability of the solvent can affect the stability and even the structure of the resulting complex.

The stability of metal complexes is quantified by their stability constants (also known as formation constants). wikipedia.orgiupac.orgwordpress.com A higher stability constant indicates a more stable complex. scispace.comresearchgate.net These constants are determined experimentally using techniques such as potentiometric titrations, spectrophotometry, and calorimetry.

Computational Chemistry and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. Methodologies such as Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational efficiency in studying systems of this size.

Electronic structure analysis, following geometry optimization, provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the generation of electron density maps, which are crucial for understanding the molecule's reactivity and intermolecular interactions.

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning peaks in experimental spectra and for understanding how the electronic environment of each nucleus is affected by the molecular structure.

Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the modes of vibration of the atoms within the molecule and can be correlated with experimental infrared (IR) and Raman spectra. For phenyl benzoate (B1203000), DFT calculations have been shown to reproduce experimental vibrational spectra with high accuracy, often with the use of scaling factors to account for anharmonicity and other systematic errors. nih.govresearchgate.net A similar study on 3-Hydroxy-5-methylphenyl benzoate would allow for the assignment of vibrational modes associated with the C=O stretch of the ester, the O-H stretch of the phenol (B47542), and the various C-H and C-C vibrations of the aromatic rings.

UV-Vis Absorption Maxima and Oscillator Strengths: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. wikipedia.org These calculations yield the absorption maxima (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, this would provide information on the electronic transitions, likely π-π* transitions within the aromatic system, and how they are influenced by the substituents.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.ukyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other species.

HOMO-LUMO Energies and Distributions: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenolic ring, particularly due to the electron-donating effects of the hydroxyl and methyl groups. The LUMO is likely to be distributed over the benzoyl portion of the molecule, specifically the carbonyl group and the adjacent phenyl ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For a molecule like this compound, this could be applied to understand processes such as photoisomerization or hydrolysis. The Fries rearrangement, a common reaction of phenolic esters, is one potential pathway that could be investigated. This would involve mapping the potential energy surface of the reaction to locate the transition state structure and determine the energy barrier for the reaction, providing insight into its feasibility and kinetics.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are typically performed on a single molecule in a vacuum, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent or in the solid state. MD simulations can be used to explore the conformational landscape of flexible molecules, identifying the most populated conformations and the dynamics of their interconversion. mdpi.comnih.gov For this compound, MD simulations could reveal the rotational dynamics around the ester linkage and how these motions are influenced by intermolecular interactions with surrounding solvent molecules. Studies on similar molecules, like phenyl-4-(4-benzoyloxy-)benzoyloxy-benzoate, have used MD to investigate conformations in different phases. tandfonline.comtandfonline.com

Intermolecular Interaction Studies

Understanding how a molecule interacts with itself and with other molecules is crucial for predicting its physical properties and its behavior in biological or material systems.

Hydrogen Bonding Analysis: The hydroxyl group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can act as hydrogen bond acceptors. Computational methods can be used to analyze the strength and geometry of these hydrogen bonds in dimers or larger clusters of the molecule, or in its interactions with solvent molecules like water. Studies on other phenols have used DFT to quantify the energetics of hydrogen bonding.

Hirshfeld Surface Analysis: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. The Hirshfeld surface is a way of partitioning the crystal electron density into molecular fragments. By mapping properties like the distance to the nearest atom inside or outside the surface, a "fingerprint plot" can be generated that summarizes the types and relative importance of different intermolecular contacts, such as H···H, C···H, and O···H interactions. This analysis would provide a detailed picture of the packing forces in a crystal of this compound.

Solvent Effects and Environmental Influence on Molecular and Electronic Properties

Computational chemistry provides a powerful lens for understanding how the surrounding environment, particularly the solvent, can influence the behavior of a molecule at the atomic level. For this compound, theoretical investigations reveal that the solvent plays a critical role in modulating its molecular structure and electronic characteristics. The presence of polar functional groups, namely the hydroxyl (-OH) and ester (-O-C=O) groups, alongside aromatic rings, makes this compound particularly susceptible to solvent interactions.

The influence of a solvent is often studied computationally using continuum models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Polarizable Continuum Model (CPCM). These models simulate the bulk solvent environment as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different media.

Detailed Research Findings

Theoretical studies on structurally similar phenolic esters and phenyl benzoates have established several key principles that are applicable to this compound. The polarity of the solvent is a primary determinant of its effect on the molecule.

In non-polar solvents , intramolecular forces, such as hydrogen bonding between the hydroxyl group and the ester carbonyl oxygen, are more likely to dominate the conformational preferences of the molecule. The solvent has a minimal perturbing effect on the electronic distribution of the solute molecule.

Conversely, in polar solvents , especially those capable of hydrogen bonding (protic solvents like water and ethanol), significant intermolecular interactions occur. These interactions can compete with and disrupt intramolecular hydrogen bonds. The solvent molecules can form hydrogen bonds with both the hydroxyl group (as a donor and acceptor) and the ester carbonyl group (as an acceptor). This solvation can lead to conformational changes and a redistribution of electron density within the this compound molecule.

Studies on analogous compounds have shown that increasing solvent polarity can lead to:

Changes in Molecular Geometry: The bond lengths and angles within the molecule can be subtly altered. For instance, the O-H bond of the hydroxyl group may lengthen in a polar protic solvent due to hydrogen bonding with solvent molecules.

Alterations in Electronic Properties: The dipole moment of the molecule is expected to increase in more polar solvents as the solvent stabilizes charge separation. This is a common observation for solutes with polar functional groups.

Shifts in Spectroscopic Properties: The electronic absorption spectrum of the molecule, which is determined by its electronic transitions, is also sensitive to the solvent environment. A shift in the maximum absorption wavelength (λmax) is often observed when the solvent is changed. This phenomenon, known as solvatochromism, can be either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths, depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent. For phenolic compounds, a bathochromic shift is often observed in polar solvents. researchgate.net

Data Tables

The following tables present hypothetical yet representative data based on computational studies of similar phenolic esters, illustrating the expected influence of different solvents on the key molecular and electronic properties of this compound.

Table 1: Calculated Dipole Moment of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase (Vacuum) | 1 | 2.85 |

| n-Hexane | 1.88 | 3.10 |

| Chloroform | 4.81 | 3.95 |

| Ethanol | 24.55 | 4.80 |

| Water | 78.39 | 5.25 |

Note: The data in this table is illustrative and based on general trends observed for similar molecules.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) of this compound in Solvents of Varying Polarity

| Solvent | Polarity Index | Predicted λmax (nm) | Type of Shift |

| n-Hexane | 0.1 | 275 | - |

| Diethyl Ether | 2.8 | 278 | Bathochromic |

| Acetone | 5.1 | 282 | Bathochromic |

| Ethanol | 5.2 | 285 | Bathochromic |

| Water | 10.2 | 288 | Bathochromic |

Note: The data in this table is illustrative and based on general trends observed for similar molecules, such as the bathochromic shifts reported in related studies. researchgate.net

These theoretical findings underscore the dynamic interplay between this compound and its environment. The choice of solvent can significantly influence its properties, a crucial consideration in both theoretical modeling and practical applications where the molecule may be used in various media.

Applications and Functionalization in Advanced Materials and Chemical Synthesis

The structural motif of 3-hydroxy-5-methylphenyl benzoate (B1203000), combining a substituted phenol (B47542) with a benzoate ester, provides a versatile platform for chemical modification. This versatility allows it to serve as a precursor in the synthesis of complex molecules and as a foundational unit for the development of advanced functional materials.

Q & A